molecular formula C21H17ClN2O2 B5506187 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide

2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide

Cat. No. B5506187
M. Wt: 364.8 g/mol
InChI Key: CCLCPBBBFXYGJZ-OEAKJJBVSA-N
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Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives involves the condensation of appropriate hydrazides with aldehydes or ketones. A specific method for the synthesis of 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide is not detailed in the provided articles; however, similar compounds have been synthesized through reactions involving corresponding benzaldehydes and hydrazides under reflux conditions in ethanol or other solvents, suggesting a general approach that could be applied to this compound as well (Lund, 1983).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is characterized by X-ray diffraction, revealing that these compounds often crystallize in various space groups with different unit cell dimensions. The molecular structures are stabilized by hydrogen bonds and weak π···π stacking interactions. For example, compounds closely related to 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide have been found to crystallize in monoclinic and orthorhombic space groups, indicating a diverse range of molecular arrangements (Zhou & Ma, 2012).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions. Their reactivity is influenced by the presence of substituents on the benzene rings, which can affect the electronic properties of the molecule and its reactivity towards different reagents. Arylidene benzohydrazides, for instance, are reduced electrochemically in moderate acid solution to benzamide and benzylamines, showcasing their versatility in chemical transformations (Lund, 1983).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in material science and chemistry. These properties are determined by the molecular structure and the nature of substituents attached to the benzohydrazide core. The crystal structures and antimicrobial activities of related compounds provide insight into their physical characteristics and potential as antimicrobial materials (Han, 2013).

Scientific Research Applications

Synthesis and Structural Characterization The compound 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, like other benzohydrazide derivatives, has been extensively studied for its synthesis and structural characterization. These compounds are synthesized through the reaction of various aldehydes with substituted benzohydrazides, and their structures are typically confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography (Zhou & Ma, 2012). These methods provide detailed insights into the molecular framework and electronic structure of the compounds, which are crucial for understanding their reactivity and potential applications.

Antimicrobial Activities Benzohydrazide derivatives, including 2-(benzyloxy)-N'-(2-chlorobenzylidene)benzohydrazide, have demonstrated significant antimicrobial activities. These compounds have been tested against a range of bacterial and fungal pathogens, showing promising results as potential antimicrobial agents. For instance, studies have shown that modifications to the benzohydrazide structure can lead to compounds with enhanced antimicrobial efficacy, possibly due to the presence of electron-withdrawing groups like chloro and nitro groups that improve interaction with microbial targets (Han et al., 2013).

Catalytic and Biological Activities Benzohydrazide derivatives are also explored for their catalytic properties and biological activities beyond antimicrobial effects. These include potential anticancer activities, where some derivatives have shown the ability to inhibit the growth of cancer cells in vitro. Additionally, the compounds are studied for their ability to interact with biological molecules, such as DNA, and enzymes, which could make them useful as tools in molecular biology or as therapeutic agents (El‐Gammal et al., 2021).

Material Science Applications In the field of material science, benzohydrazide derivatives have been utilized in the synthesis of covalent organic frameworks (COFs) and other novel materials. These applications exploit the ability of benzohydrazides to form stable linkages and structured networks, which can be tailored for specific functionalities, such as catalysis, gas storage, or separation processes (Uribe-Romo et al., 2011).

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-19-12-6-4-10-17(19)14-23-24-21(25)18-11-5-7-13-20(18)26-15-16-8-2-1-3-9-16/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLCPBBBFXYGJZ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazide

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